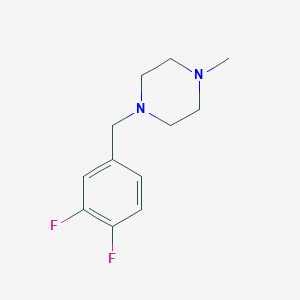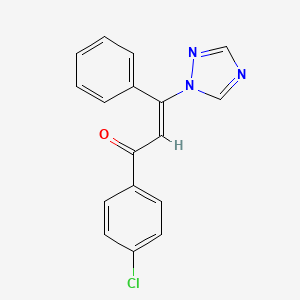
N-(2,3-dimethylphenyl)-4-propyl-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-4-propyl-1-piperazinecarboxamide, commonly known as Dimebolin, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It was initially developed as an antihistamine drug but later found to have neuroprotective and cognitive-enhancing effects.
Mécanisme D'action
The exact mechanism of action of Dimebolin is not fully understood, but it is believed to involve multiple targets in the brain. It has been shown to enhance the activity of neurotransmitters such as acetylcholine and dopamine, which are involved in cognitive function and mood regulation. Dimebolin also has antioxidant properties and can protect against oxidative stress-induced damage.
Biochemical and Physiological Effects
Dimebolin has been shown to have a variety of biochemical and physiological effects. It can improve mitochondrial function, reduce inflammation, and enhance synaptic plasticity. Dimebolin has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
Dimebolin has several advantages for lab experiments, including its low toxicity and high solubility in water. It can be easily administered to animals and has been shown to have a good safety profile. However, Dimebolin has some limitations, such as its short half-life and the need for frequent dosing. It can also be difficult to obtain due to its limited availability.
Orientations Futures
There are several future directions for the study of Dimebolin. One area of research is the development of more potent and selective analogs of Dimebolin that can target specific pathways in the brain. Another area of research is the investigation of Dimebolin's potential as a treatment for other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, the development of novel drug delivery systems that can improve the pharmacokinetics and bioavailability of Dimebolin is an area of interest.
Conclusion
In conclusion, Dimebolin is a small molecule drug that has shown promising neuroprotective and cognitive-enhancing effects. Its synthesis method has been optimized, and it has been extensively studied for its potential therapeutic applications. Dimebolin's mechanism of action involves multiple targets in the brain, and it has several biochemical and physiological effects. While it has some limitations, there are several future directions for the study of Dimebolin, and it holds great potential as a treatment for neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of Dimebolin involves the reaction of 2,3-dimethylaniline with propionyl chloride, followed by the reaction of the resulting product with piperazine. The final product is obtained after purification through recrystallization. The synthesis method has been optimized to improve the yield and purity of the product.
Applications De Recherche Scientifique
Dimebolin has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been shown to have neuroprotective effects by reducing oxidative stress, preventing mitochondrial dysfunction, and inhibiting apoptosis. Dimebolin has also been found to enhance cognitive function, improve memory, and reduce anxiety and depression.
Propriétés
IUPAC Name |
N-(2,3-dimethylphenyl)-4-propylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-4-8-18-9-11-19(12-10-18)16(20)17-15-7-5-6-13(2)14(15)3/h5-7H,4,8-12H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBFSEOTNVMTCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)NC2=CC=CC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-methylphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5318113.png)
![4-ethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5318121.png)
![3-{1-[2-(1H-imidazol-1-yl)ethyl]-1H-imidazol-2-yl}pyridine](/img/structure/B5318125.png)
![7-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5318133.png)

![5-(3-fluorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5318139.png)
![N-cyclohexyl-2-(4-{[(2-pyridinylmethyl)amino]sulfonyl}phenoxy)propanamide](/img/structure/B5318147.png)
![2-(3-{[2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinyl]methyl}phenoxy)ethanol](/img/structure/B5318152.png)
![5-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-3-(3,4-difluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5318165.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-furylmethyl)-4-piperidinecarboxamide](/img/structure/B5318168.png)
![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5318182.png)
![ethyl 2-{[(5-oxo-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]amino}benzoate](/img/structure/B5318191.png)
![3-(allylthio)-6-(5-nitro-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5318195.png)